

Application Notes and Protocols for AB-2100 in Preclinical Animal Research

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Compound of Interest		
Compound Name:	CS-2100	
Cat. No.:	B15571006	Get Quote

A Note on Nomenclature: Initial searches for "Compound **CS-2100**" in the context of in vivo animal research did not yield a specific therapeutic agent. The predominant result refers to the Sysmex **CS-2100**i, a laboratory instrument for in vitro coagulation analysis.[1][2] However, a closely named investigational cell therapy, AB-2100, has been identified with substantial preclinical data in animal models, aligning with the user's request for research applications in drug development.[3][4] This document will focus on AB-2100, an autologous integrated circuit T (ICT) cell therapy for the treatment of clear cell renal cell carcinoma (ccRCC).[3][4]

Application Note: AB-2100 for Targeted T-Cell Therapy in ccRCC

Introduction: AB-2100 is an advanced, engineered autologous T-cell therapy designed to address the challenges of treating solid tumors, specifically clear cell renal cell carcinoma (ccRCC).[3][4] A significant hurdle in cancer immunotherapy is the potential for on-target, off-tumor toxicity. AB-2100 is engineered with a sequential "AND" logic gate to enhance tumor specificity and safety.[3] This requires the presence of two distinct antigens in the tumor microenvironment to initiate T-cell-mediated killing.[3]

Mechanism of Action: AB-2100's unique design incorporates three key features to enhance its anti-tumor activity and persistence in the suppressive tumor microenvironment:

 Sequential "AND" Logic Gate: To ensure precise targeting, AB-2100 utilizes a dual-antigen recognition system. It has a priming receptor (PrimeR) that targets Prostate-Specific

Methodological & Application





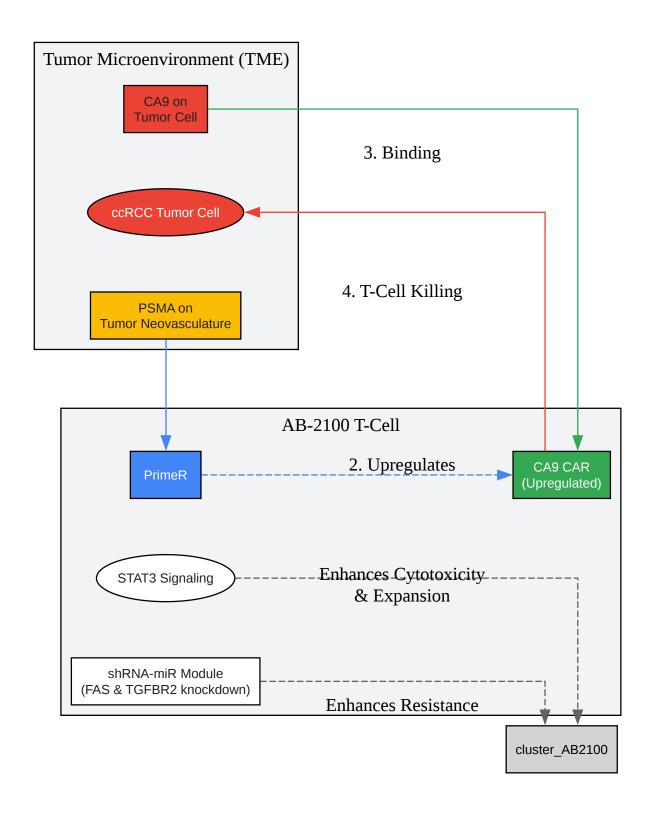
Membrane Antigen (PSMA), which is expressed on the tumor neovasculature.[3][4] Engagement of the PrimeR with PSMA upregulates the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen widely expressed on ccRCC lesions.[3][4] This sequential activation ensures that T-cell killing is restricted to the tumor site where both antigens are present.

- Resistance to Tumor Microenvironment (TME) Suppression: AB-2100 is engineered with a short-hairpin RNA (shRNA) module to constitutively knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2).[3][4] This modification enhances the resistance of the Tcells to the immunosuppressive signals prevalent in the TME.
- Enhanced T-Cell Function: A constitutive synthetic pathway activator (SPA) is included in the engineering of AB-2100 to increase STAT3 signaling.[3][4] This leads to enhanced T-cell cytotoxicity and expansion, promoting a more robust and durable anti-tumor response.[3][4]

Preclinical Evidence: In vitro and in vivo preclinical studies have demonstrated the specificity and potency of AB-2100. In xenograft models, AB-2100 selectively kills tumors expressing both CA9 and PSMA, while sparing tumors that express only CA9.[3][4] Furthermore, the inclusion of the shRNA-miR and SPA modules has been shown to enhance anti-tumor activity in renal cell carcinoma xenograft models.[3]

Signaling Pathway of AB-2100





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Caption: AB-2100 "AND" logic gate signaling pathway.



Experimental Protocol: In Vivo Efficacy Study of AB-2100 in a ccRCC Xenograft Model

1. Objective: To evaluate the anti-tumor efficacy of AB-2100 in a subcutaneous human ccRCC xenograft mouse model.

2. Materials:

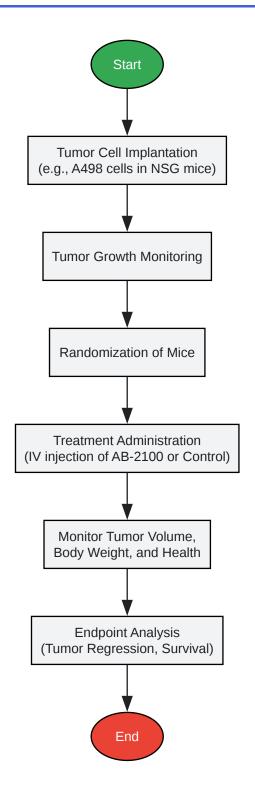
- Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice), 6-8 weeks old.
- Cell Lines:
 - A498 or 786-O human renal cell carcinoma cell lines (CA9-positive).
 - PSMA-expressing endothelial cells (e.g., HUVECs transduced with PSMA).
- Test Article: AB-2100 T-cells.
- Control: Non-transduced T-cells or vehicle control.
- Reagents: Matrigel, sterile PBS, cell culture media.
- Equipment: Calipers, syringes, needles, animal housing facilities.
- 3. Methods:
- 3.1. Tumor Cell Implantation:
 - Harvest A498 or 786-O cells during their logarithmic growth phase.
 - $\circ\,$ Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 $\mu L.$
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
 - For a dual-flank model to assess specificity, a CA9-only expressing tumor cell line can be implanted on the left flank.[3]



- Monitor tumor growth regularly using calipers.
- 3.2. Treatment Administration:
 - Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
 - Administer a single intravenous (IV) injection of AB-2100 T-cells (e.g., 1 x 10⁷ cells) via the tail vein.
 - Administer the control (non-transduced T-cells or vehicle) to the control group.
- 3.3. Monitoring and Endpoints:
 - Measure tumor volume three times a week using the formula: Volume = (Length x Width²)
 / 2.
 - Monitor body weight and clinical signs of toxicity.
 - The primary endpoint is tumor growth inhibition or regression.
 - Secondary endpoints may include overall survival and analysis of immune cell infiltration into the tumor at the end of the study.
- 4. Data Analysis:
- Plot mean tumor volume ± SEM for each group over time.
- Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between treatment and control groups.
- Generate Kaplan-Meier survival curves and analyze using the log-rank test.

Experimental Workflow





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Caption: Experimental workflow for a preclinical xenograft study.

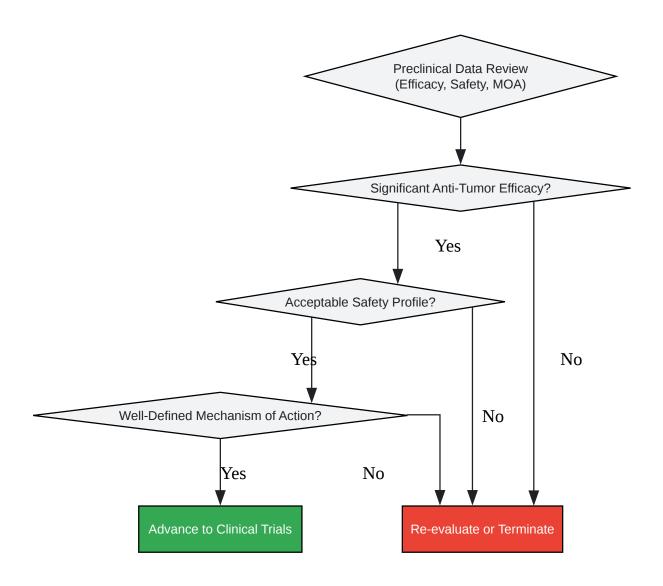
Summary of Preclinical Data for AB-2100



Parameter	Finding	Citation
Specificity	Selectively kills tumors expressing both CA9 and PSMA, not CA9-only tumors.	[3][4]
In Vitro Potency	Eradicates ccRCC target cells in co-culture with PSMA-expressing endothelial cells.	[4]
In Vivo Efficacy	Demonstrates enhanced anti- tumor activity in xenograft RCC models.	[3]
Durability	Achieves complete and durable anti-tumor responses in a subcutaneous A498 xenograft model.	[4]
Mechanism of Action	TGFBR shRNA and SPA modules enhance anti-tumor activity.	[4]

Preclinical to Clinical Advancement Logic





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Caption: Decision logic for advancing from preclinical to clinical studies.

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